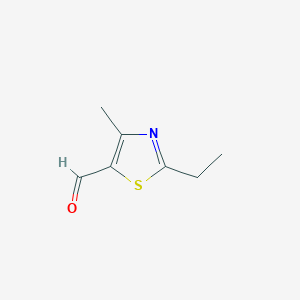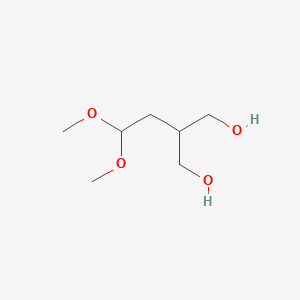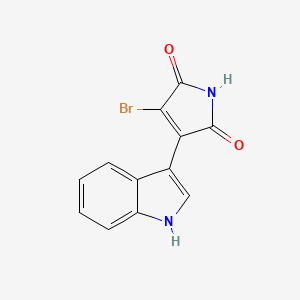
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is a heterocyclic organic compound containing sulfur and nitrogen atoms in its structure. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- typically involves the cyclization of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions and yields the desired thiazole derivative . Another method involves the use of iodine as a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- often employs a one-pot synthesis approach to streamline the process and improve yield. This method uses commercially available starting materials and avoids the need for multiple purification steps, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: 2-Ethyl-4-methylthiazole-5-carboxylic acid.
Reduction: 2-Ethyl-4-methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This can result in antimicrobial, anti-inflammatory, and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-5-(2-hydroxyethyl)thiazole
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-methylthiazole-5-carboxylic acid
Uniqueness
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3 |
Clave InChI |
NHEVNDJWJORHNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(S1)C=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![D-Alanine, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B8739353.png)
![2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine](/img/structure/B8739357.png)
![2-(chloromethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B8739363.png)





